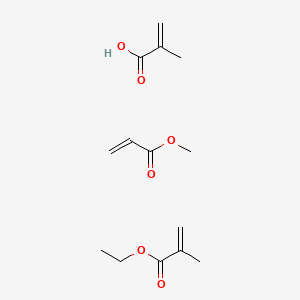
Ampizina
Descripción general
Descripción
Ampyzine, también conocida como N,N-Dimetilpirazin-2-amina, es un estimulante del sistema nervioso central. Es un derivado de la pirazina y tiene la fórmula molecular C6H9N3. Este compuesto es conocido por sus efectos estimulantes en el sistema nervioso .
Aplicaciones Científicas De Investigación
Ampyzine tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica.
Biología: Ampyzine se estudia por sus efectos en los sistemas biológicos, particularmente sus efectos estimulantes en el sistema nervioso central.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de afecciones relacionadas con el sistema nervioso.
Mecanismo De Acción
Ampyzine ejerce sus efectos estimulando el sistema nervioso central. Interactúa con objetivos moleculares y vías específicas, lo que lleva a un aumento de la actividad neuronal. Los objetivos moleculares y vías exactas involucrados aún están bajo investigación, pero se sabe que afecta los niveles de neurotransmisores y la actividad de los receptores en el cerebro .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is structurally similar to endogenous substances such as ions, vitamins, sugars, and amino acids This structural similarity may allow Ampyzine to interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Ampyzine is known to act as a central nervous system stimulant . This suggests that it may influence various types of cells and cellular processes, including those involved in nerve conduction It may impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that Ampyzine exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Algorithms have been developed to detect reasonable temporal correlations between the administration of a drug and the alteration of a laboratory value course .
Dosage Effects in Animal Models
It is known that the dose-effect relationship is a critical aspect of pharmacology, influencing the efficacy and safety of a drug
Metabolic Pathways
The metabolic pathways involving Ampyzine are not well-characterized. It is known that metabolic pathways are a series of chemical reactions that start with a substrate and finish with an end product
Transport and Distribution
It is known that drug distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Subcellular Localization
Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins
Métodos De Preparación
El método clásico para sintetizar 2-aminopirazinas, incluyendo ampyzine, involucra varios pasos:
Reacción de Condensación: El glioxal reacciona con 2-aminomalonamida para formar un derivado de pirazina.
Hidrólisis y Descarboxilación Catalizadas por Ácido: El derivado de pirazina se somete a hidrólisis y descarboxilación catalizadas por ácido para producir 2-hidroxipirazina.
Halogenación: La 2-hidroxipirazina se halogena luego usando pentacloruro de fósforo para producir 2-cloropirazina.
Aminación: Finalmente, la 2-cloropirazina reacciona con dimetilamina para producir ampyzine.
Análisis De Reacciones Químicas
Ampyzine se somete a varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir ampyzine en sus formas reducidas.
Sustitución: Ampyzine puede sufrir reacciones de sustitución, donde uno o más de sus átomos son reemplazados por otros átomos o grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el pentacloruro de fósforo.
Comparación Con Compuestos Similares
Ampyzine es similar a otros derivados de pirazina, como:
2-Aminopirazina: Otro derivado de pirazina con propiedades químicas similares.
2-Cloropirazina: Un precursor en la síntesis de ampyzine.
Propiedades
IUPAC Name |
N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINNXPPLPDRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5214-29-9 | |
| Record name | N,N-Dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5214-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampyzine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005214299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMPYZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630GTK993N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



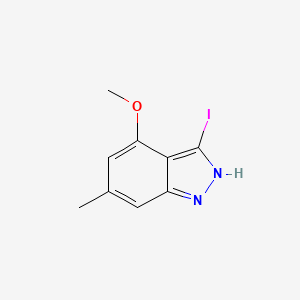
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)
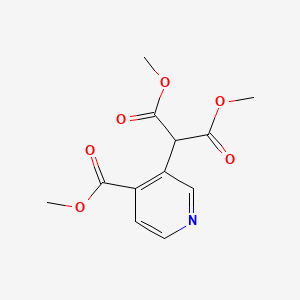
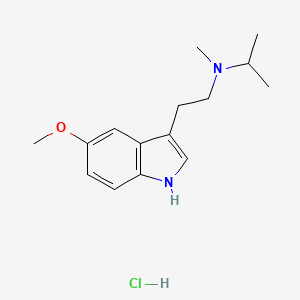
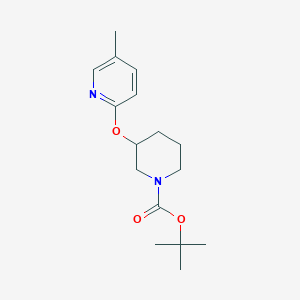

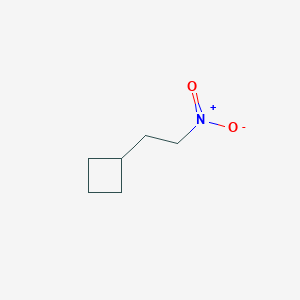
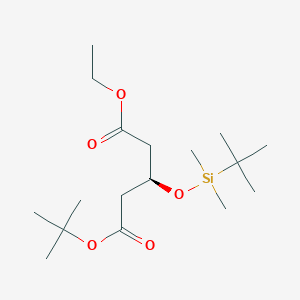
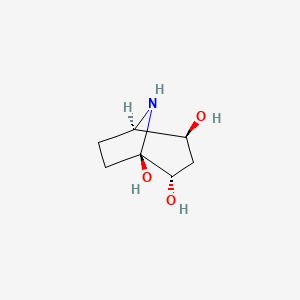


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1614452.png)
